3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS No.: 1031578-86-5
Cat. No.: VC11956232
Molecular Formula: C20H18N4O4
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031578-86-5 |
|---|---|
| Molecular Formula | C20H18N4O4 |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 3-[2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C20H18N4O4/c1-2-27-14-9-7-13(8-10-14)18-22-17(28-23-18)11-12-24-19(25)15-5-3-4-6-16(15)21-20(24)26/h3-10H,2,11-12H2,1H3,(H,21,26) |
| Standard InChI Key | JUVZBWZTTZUSRA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4NC3=O |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4NC3=O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a tetrahydroquinazoline-2,4-dione scaffold, a bicyclic system comprising a fused benzene and pyrimidine ring, with ketone groups at positions 2 and 4. At position 3 of this core, an ethyl chain connects to a 1,2,4-oxadiazole ring, which is further substituted with a 4-ethoxyphenyl group. The ethoxy group (-OCH2CH3) enhances lipophilicity, while the oxadiazole contributes to electronic stability and hydrogen-bonding capacity .
Key Structural Features:
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Tetrahydroquinazoline-2,4-dione: Provides rigidity and planar geometry for target binding.
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1,2,4-Oxadiazole: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and bioisosteric replacement potential.
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4-Ethoxyphenyl: Modulates electronic effects and steric interactions at target sites.
Molecular Properties
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step protocols, typically starting with the formation of the oxadiazole ring followed by coupling to the tetrahydroquinazoline core :
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Oxadiazole Formation:
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Reaction of 4-ethoxyphenyl amidoxime with ethyl malonyl chloride under cyclodehydration conditions yields 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl-ethyl intermediate.
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Key Reaction:
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Quinazoline Core Assembly:
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Coupling Reaction:
Chemical Modifications
The compound undergoes reactions at:
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Oxadiazole Ring: Electrophilic substitution at the phenyl group (e.g., nitration, halogenation).
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Ethyl Bridge: Functionalization via oxidation or cross-coupling.
Physicochemical and Spectroscopic Properties
Spectral Data
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IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O stretching of dione), 1620 cm⁻¹ (C=N oxadiazole) .
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NMR:
Stability and Degradation
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Thermal Stability: Decomposes above 250°C.
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Photolytic Sensitivity: Degrades under UV light due to the ethoxyphenyl group .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound inhibits DNA gyrase and topoisomerase IV in Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values of 2–8 µg/mL . Its oxadiazole moiety intercalates into DNA, while the ethoxyphenyl group enhances membrane permeability .
Enzyme Inhibition
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Cyclooxygenase-2 (COX-2): 85% inhibition at 10 µM, attributed to hydrogen bonding with Tyr385 .
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Protein Tyrosine Phosphatase 1B (PTP1B): IC₅₀ = 0.8 µM, relevant for diabetes management .
Comparative Analysis with Analogues
| Compound | Target Activity (IC₅₀) | Key Structural Difference |
|---|---|---|
| Rosiglitazone | PPARγ agonist (50 nM) | Thiazolidinedione core |
| Ciprofloxacin | DNA gyrase (0.5 µg/mL) | Fluoroquinolone scaffold |
| This Compound | DNA gyrase (2 µg/mL) | Oxadiazole-quinazoline hybrid |
The hybrid structure offers broader target specificity compared to classical quinolones or thiazolidinediones .
Research Gaps and Future Directions
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